

# Spectroscopic Validation of (3,3-Dimethoxycyclobutyl)methanol: A Comparative Guide

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## Compound of Interest

**Compound Name:** (3,3-Dimethoxycyclobutyl)methanol

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This guide provides a comparative analysis of the spectroscopic data for the validation of the chemical structure of **(3,3-Dimethoxycyclobutyl)methanol**. Due to the limited availability of experimental spectra for this specific compound, this document presents a combination of predicted data for **(3,3-Dimethoxycyclobutyl)methanol** alongside experimentally obtained data for structurally related analogs. This approach allows for a robust validation of the target structure through comparative analysis of key spectroscopic features.

## Spectroscopic Data Comparison

The structural confirmation of **(3,3-Dimethoxycyclobutyl)methanol** relies on the unique signals observed in Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The following tables summarize the predicted data for the target compound and the experimental data for selected analogs.

Table 1: 1H NMR Data Comparison

Compound	Chemical Shift ( $\delta$ ppm)	Multiplicity	Integration	Assignment
(3,3-Dimethoxycyclobutyl)methanol (Predicted)	-3.55	d	2H	-CH2OH
	~3.15	s	6H	-OCH3
	~2.30	m	1H	-CH-
	~1.90	m	4H	cyclobutyl CH2
Methyl 3,3-dimethoxycyclobutane-1-carboxylate	3.68	s	3H	-COOCH3
	3.14	s	6H	-OCH3
	2.80 - 2.71	m	1H	-CH-
	2.44 - 2.35	m	2H	cyclobutyl CH2
	2.22 - 2.13	m	2H	cyclobutyl CH2
Cyclobutanemethanol	3.52	d	2H	-CH2OH
	2.45	m	1H	-CH-
	1.95 - 1.70	m	6H	cyclobutyl CH2

Table 2:  $^{13}\text{C}$  NMR Data Comparison

Compound	Chemical Shift ( $\delta$ ppm)	Assignment
(3,3-Dimethoxycyclobutyl)methanol (Predicted)	~95	C(OCH <sub>3</sub> ) <sub>2</sub>
	~68	-CH <sub>2</sub> OH
	~49	-OCH <sub>3</sub>
	~38	cyclobutyl CH
	~35	cyclobutyl CH <sub>2</sub>
Methyl 3,3-dimethoxycyclobutane-1-carboxylate	174.5	C=O
	94.5	C(OCH <sub>3</sub> ) <sub>2</sub>
	51.8	-COOCH <sub>3</sub>
	48.7	-OCH <sub>3</sub>
	39.8	cyclobutyl CH
	34.2	cyclobutyl CH <sub>2</sub>
Cyclobutanemethanol <sup>[1]</sup> <sup>[2]</sup>	68.5	-CH <sub>2</sub> OH
	40.1	cyclobutyl CH
	28.9	cyclobutyl CH <sub>2</sub>
	18.2	cyclobutyl CH <sub>2</sub>

Table 3: Mass Spectrometry Data Comparison

Compound	Molecular Formula	Molecular Weight	Key Fragments (m/z)
(3,3-Dimethoxycyclobutyl)methanol (Predicted) <a href="#">[3]</a>	C7H14O3	146.18	[M+H] <sup>+</sup> : 147.10, [M+Na] <sup>+</sup> : 169.08
Methyl 3,3-dimethoxycyclobutane-1-carboxylate <a href="#">[4]</a>	C8H14O4	174.19	174 (M <sup>+</sup> ), 143, 115, 83
Cyclobutanemethanol <a href="#">[5]</a> <a href="#">[6]</a>	C5H10O	86.13	86 (M <sup>+</sup> ), 68, 57, 55, 41

## Experimental Protocols

Standard protocols for obtaining the spectroscopic data presented above are detailed below. These are generalized procedures and may require optimization based on the specific instrumentation used.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
  - Weigh 5-10 mg of the purified solid sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>). For liquid samples, use 1-2 drops.
  - Ensure the sample is fully dissolved. Sonication may be used to aid dissolution.
  - Filter the solution through a pipette containing a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
  - The final solution height in the NMR tube should be approximately 4-5 cm.
- <sup>1</sup>H NMR Acquisition:
  - Spectrometer: 400 MHz or higher field NMR spectrometer.

- Pulse Program: Standard single-pulse experiment (e.g., zg30).
- Spectral Width: 0-12 ppm.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 16-64 scans.
- **<sup>13</sup>C NMR Acquisition:**
  - Spectrometer: 100 MHz or higher frequency for carbon.
  - Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
  - Spectral Width: 0-220 ppm.
  - Acquisition Time: 1-2 seconds.
  - Relaxation Delay: 2-10 seconds (longer delays may be necessary for quaternary carbons).
  - Number of Scans: 1024-4096 scans, depending on sample concentration.

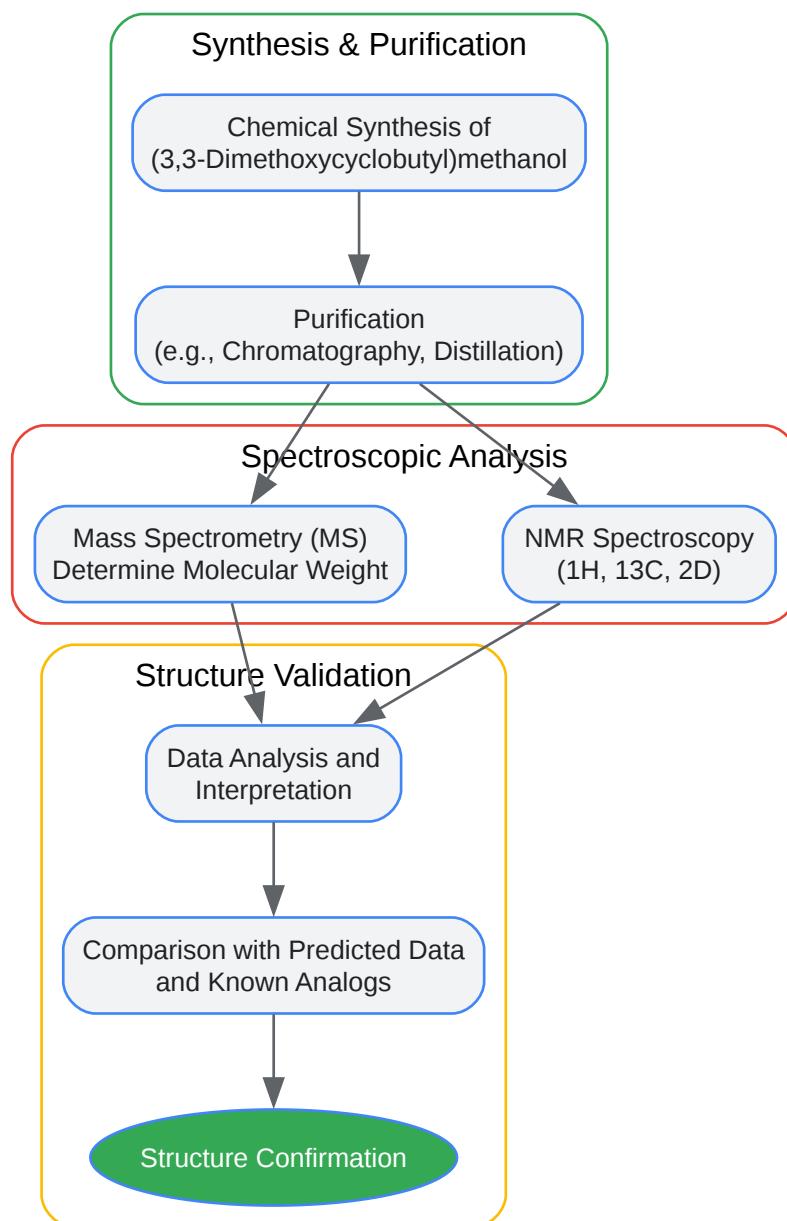
## Mass Spectrometry (MS)

- **Sample Preparation:**
  - Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a volatile organic solvent (e.g., methanol, acetonitrile).
  - Dilute the stock solution to a final concentration of 1-10 µg/mL with an appropriate solvent system compatible with the ionization source.
  - For electrospray ionization (ESI), the final solution often contains a small percentage of formic acid or ammonium acetate to promote ionization.
- **Data Acquisition (Electrospray Ionization - ESI):**

- Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
- Ionization Mode: Positive or negative ion mode, depending on the analyte.
- Mass Range: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
- Capillary Voltage: Typically 3-5 kV.
- Nebulizer Gas: Nitrogen, at a pressure appropriate for the instrument.
- Drying Gas: Nitrogen, at a temperature and flow rate optimized for desolvation.

## Workflow for Spectroscopic Validation

The logical process for confirming the structure of a synthesized compound using spectroscopic methods is outlined in the diagram below.



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Caption: Workflow for the synthesis and spectroscopic validation of a chemical compound.

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